![molecular formula C11H12N2O4S B3000825 {2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 875163-37-4](/img/structure/B3000825.png)

{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

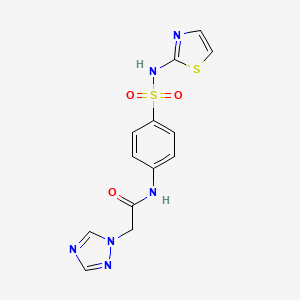

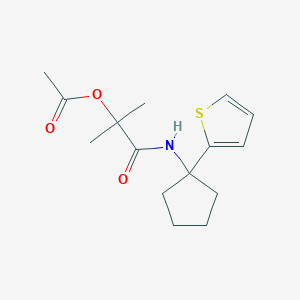

“{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid” is a chemical compound with the molecular formula C11H12N2O4S and a molecular weight of 268.29 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of “{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid” consists of a benzimidazole ring attached to a methylsulfonyl group and an acetic acid group . The exact spatial configuration of these groups would require more specific information or computational modeling to determine.Scientific Research Applications

Synthesis and Biological Activities

- Benzimidazole acetic acid derivatives, including those related to the specified compound, have been synthesized and investigated for their biological activities, demonstrating promising anti-tubercular and antimicrobial activities (Maste et al., 2011).

- A study reported the synthesis of benzimidazole derivatives, including the 1H-benzimidazole variant, for potential antioxidant and cytotoxic activities (Poddar et al., 2016).

Catalytic Systems and Synthesis Processes

- Benzimidazole-based heterocycles, potentially including derivatives of the specified compound, were synthesized using innovative catalytic systems, demonstrating efficient synthesis processes (Khazaei et al., 2011).

- A study focused on the unique synthesis of benzimidazole derivatives using bifunctional starting materials, which could include the mentioned compound (Ghandi et al., 2010).

Anticancer Potential

- Benzimidazole derivatives, potentially similar to the specified compound, have been synthesized and evaluated for their anticancer activities, with some showing notable effects against breast cancer cell lines (Salahuddin et al., 2014).

- Novel benzimidazole derivatives have been synthesized and screened for antiproliferative activity against various cancer cell lines, suggesting potential anticancer applications (Varshney et al., 2015).

Molecular Docking and Computational Studies

- Computational studies on benzimidazole derivatives, including vibrational spectroscopy and molecular docking, have been conducted, providing insights into their potential as drug molecules (Khanum et al., 2022).

Antimicrobial Activity

- Several studies have focused on synthesizing benzimidazole derivatives and evaluating their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Zaheeruddin, 2012), (Kalekar et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

This compound acts as a COX-2 inhibitor , selectively inhibiting the COX-2 isozyme . By inhibiting COX-2, it reduces the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Indole derivatives, such as this compound, have been found to possess various biological activities, including anti-inflammatory effects .

Pharmacokinetics

In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and reducing the production of prostaglandins, it helps alleviate symptoms of inflammation .

properties

IUPAC Name |

2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-18(16,17)7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRINSPQIWSZSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)

![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)